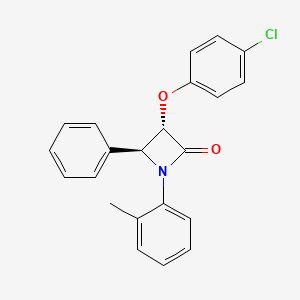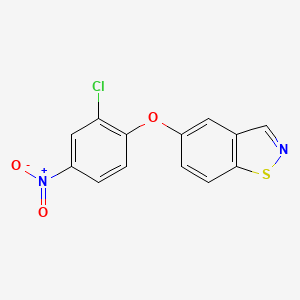![molecular formula C16H24O4 B14405242 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane CAS No. 88017-32-7](/img/structure/B14405242.png)
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of ethers and epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group substituted with a dimethylpropoxyethoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(2,2-dimethylpropoxy)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
2-({4-[2-(2-Isopropoxyethoxy)phenoxy]methyl}oxirane): Similar structure with an isopropoxy group instead of a dimethylpropoxy group.
1,2-Epoxyethane (Ethylene oxide): A simpler oxirane compound with significant industrial applications.
Tetrahydrofuran (THF): A cyclic ether with similar reactivity but a different ring size.
Uniqueness
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
88017-32-7 |
|---|---|
Fórmula molecular |
C16H24O4 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2-[[4-[2-(2,2-dimethylpropoxy)ethoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)12-17-8-9-18-13-4-6-14(7-5-13)19-10-15-11-20-15/h4-7,15H,8-12H2,1-3H3 |
Clave InChI |
BYATYYWTBBNEOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COCCOC1=CC=C(C=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)

![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
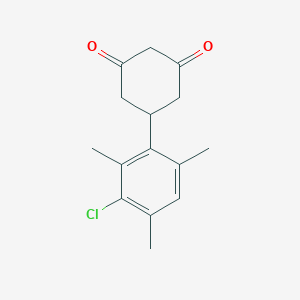
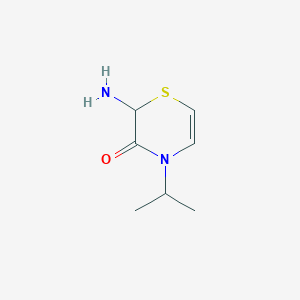
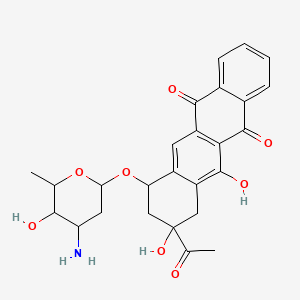
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
